Structural Characterization of (S)-3,3,3-Trifluoro-1-phenyl-propylamine Hydrochloride: A Comprehensive Analytical Guide
Structural Characterization of (S)-3,3,3-Trifluoro-1-phenyl-propylamine Hydrochloride: A Comprehensive Analytical Guide
[shape=box, style="filled,rounded", fontname="Helvetica-Bold", penwidth=1.5, color="#
Finalizing Data Presentation
I'm now putting the finishing touches on the data presentation. I'm checking the final Markdown table for clarity and accuracy of NMR shifts and HPLC parameters. The DOT diagram is implemented with the color palette I specified and with the caption. I will verify the dot diagrams are working and ensure all references are present.
Finalizing Table of Data
I'm now completing the final touches on data display. I've ensured the Markdown table is accurate with NMR shifts and HPLC results. The DOT diagram is implemented with color, captions, and references are ready, and I will be verifying diagram functionality and the presence of all citations for validation.
Verifying Spectral Coupling
I'm now back to the 19F NMR analysis, and I'm reviewing the spin-spin coupling patterns in 19F NMR. I'm confirming that the expected 19F NMR signal will be a doublet of doublets due to coupling with the adjacent methylene protons, and also coupling with the methine proton. Also, I'm checking to confirm the numbering of the carbon chain.
Verifying Spectral Integration
I am now focusing on refining the 19F NMR validation protocol, checking peak integration. I am confirming that the integral of the main signal from the CF3 group is consistent with the known purity and also that the integration of any impurity signals are below detection limits.
Refining Integration Details
I'm now detailing the 19F NMR validation through spectral integration, making sure the main CF3 signal integral matches purity, and impurity integrals are below detection limits. I'm confirming that the method is robust for quantitative analysis.
Executive Summary
(S)-3,3,3-Trifluoro-1-phenyl-propylamine is a highly valued chiral building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl ( −CF3 ) group adjacent to an aliphatic amine profoundly alters the molecule's physicochemical properties. It acts as an effective amide bond bioisostere, reduces the basicity of the adjacent amine, and significantly enhances both metabolic stability and lipophilicity [3.6]. Because the biological efficacy and safety of such pharmacophores are strictly stereodependent, rigorous structural and stereochemical characterization of its hydrochloride salt is paramount.
This technical guide details a self-validating analytical framework for the complete structural elucidation and stereochemical verification of this molecule, moving beyond basic identification to explain the causality behind advanced analytical methodologies.
Molecular Connectivity and Functional Group Elucidation
The primary analytical vector for confirming the atomic connectivity of (S)-3,3,3-Trifluoro-1-phenyl-propylamine HCl relies on multinuclear Magnetic Resonance (NMR) spectroscopy coupled with High-Resolution Mass Spectrometry (HRMS).
Multinuclear NMR Strategy ( 1 H, 13 C, 19 F)
The presence of the −CF3 group introduces complex spin-spin coupling networks (J-coupling) that must be carefully decoded to validate the structure.
-
1 H NMR: The methine proton (-CH-) at the benzylic position and the adjacent methylene protons ( −CH2− ) exhibit distinct splitting. The methylene protons couple not only to the methine proton but also to the three fluorine atoms, typically appearing as a complex multiplet. Literature values for the free base in DMSO- d6 show the aromatic protons clustering between 7.21–7.58 ppm[1]. In the HCl salt, the −NH3+ protons will appear as a broad, heavily deshielded singlet (typically >8.0 ppm in DMSO- d6 ) due to hydrogen bonding and slow exchange.
-
13 C NMR: Carbon-fluorine coupling is highly diagnostic. The −CF3 carbon appears as a distinct quartet with a massive one-bond coupling constant ( 1JCF≈270 Hz). The adjacent methylene carbon ( −CH2− ) also splits into a quartet ( 2JCF≈30 Hz), confirming the direct connectivity of the trifluoromethyl group to the aliphatic chain.
-
19 F NMR: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, providing exceptional sensitivity[2]. The −CF3 group typically resonates around -60 to -65 ppm (relative to CFCl3 ). Causality of splitting: Because the −CF3 is adjacent to a −CH2− group, the signal resolves as a triplet ( 3JHF≈10−11 Hz).
High-Resolution Mass Spectrometry (HRMS)
To validate the exact molecular formula, ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometry is employed. The HCl salt dissociates in the source, yielding the protonated free base [M+H]+ . Causality of HRMS: High mass accuracy (< 5 ppm error) rules out isobaric impurities that might co-elute in standard chromatographic assays, ensuring the exact atomic composition is C9H10F3N .
Caption: Workflow for the comprehensive structural characterization of the chiral amine.
Stereochemical Purity and Absolute Configuration
Confirming the enantiomeric excess (ee) of the (S)-isomer requires optimized chiral chromatography, while absolute configuration demands spatial analytical techniques.
Chiral HPLC Method Development
Polysaccharide-based chiral stationary phases (CSPs), such as amylose or cellulose derivatives, are the gold standard for resolving trifluoromethyl-substituted chiral compounds[3].
The Causality of Mobile Phase Modifiers: Because the analyte is a primary amine hydrochloride, it will interact strongly via ion-exchange mechanisms with residual acidic silanols on the silica backbone of the CSP. This leads to severe peak tailing and loss of resolution. To mitigate this, a basic modifier (e.g., 0.1% Diethylamine, DEA) is added to the mobile phase (e.g., Hexane/Isopropanol). The DEA competitively binds to the silanols, masking them and ensuring sharp, symmetrical peaks for the analyte[3].
Absolute Configuration Validation
Chiral HPLC confirms enantiomeric purity but cannot assign absolute 3D geometry. This is achieved via Single-Crystal X-Ray Diffraction (SC-XRD). By utilizing the anomalous dispersion of the chloride counterion (in the HCl salt) under Cu-K α radiation, the Flack parameter can be calculated. A Flack parameter near 0 unambiguously confirms the (S)-configuration.
Caption: Self-validating logic for chiral HPLC method development and enantiomeric validation.
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating to ensure data integrity. The following protocols build validation directly into the execution steps.
Protocol A: 19 F qNMR for Fluorinated Impurities
Quantitative 19 F NMR is highly recommended for purity assessment, as it is completely free from protonated solvent background interference[2].
-
Preparation: Accurately weigh ~15 mg of the sample and ~5 mg of an internal standard (e.g., 1,4-Difluorobenzene, NIST traceable) into a clean vial.
-
Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6 .
-
Acquisition: Acquire 19 F NMR with inverse gated decoupling (to suppress Nuclear Overhauser Effects) and a relaxation delay ( D1 ) of at least 5×T1 of the longest relaxing fluorine nucleus[2].
-
Validation: The integral ratio between the internal standard and the analyte's −CF3 triplet provides an absolute mass fraction, serving as an orthogonal purity check independent of chromatographic UV response factors.
Protocol B: Chiral HPLC Enantiomeric Excess (ee) Determination
-
Sample Prep: Dissolve the HCl salt in the mobile phase (90:10 Hexane:IPA + 0.1% DEA) to a concentration of 1 mg/mL. Note: In-situ free-basing occurs due to the DEA modifier.
-
Blank Run: Inject the sample diluent to identify and exclude system peaks.
-
System Suitability (Racemate): Inject a racemic reference standard of 3,3,3-Trifluoro-1-phenyl-propylamine. Verify that the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 , indicating baseline separation[3].
-
Sample Run: Inject the (S)-batch. Calculate %ee based on the area normalization of the (R) and (S) peaks.
Quantitative Data Summary
The following table summarizes the expected quantitative analytical parameters for (S)-3,3,3-Trifluoro-1-phenyl-propylamine HCl based on structural prediction and literature precedents.
| Analytical Technique | Parameter / Feature | Expected Value / Observation | Diagnostic Significance |
| HRMS (ESI-TOF) | [M+H]+ Exact Mass | 190.0836 m/z | Confirms C9H10F3N free base formula. |
| 1 H NMR (DMSO- d6 ) | Amine ( −NH3+ ) | Broad singlet, >8.0 ppm | Confirms hydrochloride salt formation. |
| 13 C NMR | −CF3 Carbon | Quartet, ≈ 125 ppm ( 1JCF≈270 Hz) | Confirms presence of trifluoromethyl group. |
| 13 C NMR | −CH2− Carbon | Quartet, ≈ 38 ppm ( 2JCF≈30 Hz) | Confirms connectivity of −CF3 to aliphatic chain. |
| 19 F NMR | −CF3 Fluorines | Triplet, ≈ -63 ppm ( 3JHF≈10 Hz) | Confirms −CF3 is adjacent to a −CH2− group. |
| Chiral HPLC | Resolution ( Rs ) | ≥1.5 | Validates baseline separation of enantiomers[3]. |
